molecular formula C21H37N5O2 B6782742 4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine

4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine

Cat. No.: B6782742
M. Wt: 391.6 g/mol
InChI Key: QKVWXBYNJGSEAX-UHFFFAOYSA-N
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Description

4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Construction of the pyrrolidine ring: This step may involve the use of a suitable amine and an aldehyde or ketone, followed by cyclization.

    Attachment of the oxan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the morpholine ring: This step may involve the use of an appropriate diol and an amine, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific properties, such as luminescence or conductivity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

4-[1-[5-tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N5O2/c1-16-13-25(15-18(16)24-8-11-27-12-9-24)20-23-22-19(21(2,3)4)26(20)14-17-7-5-6-10-28-17/h16-18H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWXBYNJGSEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N2CCOCC2)C3=NN=C(N3CC4CCCCO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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